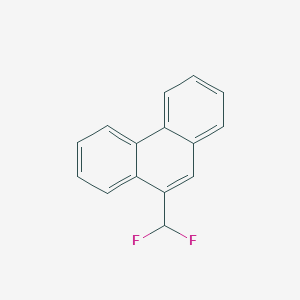

9-(Difluoromethyl)phenanthrene

Overview

Description

9-(Difluoromethyl)phenanthrene is a chemical compound with the molecular formula C15H10F2 and a molecular mass of 228.24 . It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenanthrene skeleton with two fluorine atoms attached to the ninth carbon .Chemical Reactions Analysis

Phenanthrene, the parent compound, undergoes various reactions such as nitration, sulphonation, halogenation, ozonolysis, reduction, and oxidation . Regioselective functionalization of 9-hydroxyphenanthrene, a derivative of phenanthrene, is also reported .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of around 116-118 °C . It is sparingly soluble in water but exhibits good solubility in organic solvents .Safety and Hazards

Mechanism of Action

Target of Action

Phenanthrene derivatives have been used in various fields such as organic synthesis, material chemistry, and pharmaceutical chemistry .

Mode of Action

For instance, 9-phenanthrenol can be oxidized to form a ketal structure, and 9-fluorenone and its derivatives can be synthesized using the ketal or 9-phenanthrenols as substrates .

Biochemical Pathways

For example, phenanthrene can be transformed into dibenzofuran through a series of reactions involving the addition of ∙OH to C8a . Also, fungi can biotransform phenanthrene to trans-dihydrodiol metabolites .

Result of Action

Phenanthrene and its derivatives are known to undergo various chemical transformations, leading to the formation of different compounds .

Action Environment

The action of phenanthrene derivatives can be influenced by various factors, including the presence of oxygen .

Biochemical Analysis

Biochemical Properties

9-(Difluoromethyl)phenanthrene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase (CAT). These interactions suggest that this compound may modulate oxidative stress pathways, potentially impacting cellular redox balance .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to induce oxidative stress in certain cell types, leading to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can increase the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and alter the activities of antioxidant enzymes . These changes can affect cell function and viability, highlighting the compound’s potential impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their activity and function. For instance, it may interact with DNA and proteins, leading to changes in gene expression and protein function. Additionally, this compound has been shown to inhibit certain enzymes, further modulating biochemical pathways . These molecular interactions underscore the compound’s potential as a modulator of cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound may lead to sustained oxidative stress and alterations in cellular metabolism

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exert beneficial effects, such as modulating oxidative stress pathways. At higher doses, it can induce toxic effects, including oxidative damage and disruption of cellular function . These dosage-dependent effects highlight the importance of careful dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may further interact with cellular components. These metabolic processes can influence the compound’s bioavailability and activity . Understanding the metabolic pathways of this compound is crucial for predicting its behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it may be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity . These interactions are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Understanding its subcellular localization is essential for elucidating its mechanisms of action and potential therapeutic targets.

Properties

IUPAC Name |

9-(difluoromethyl)phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDIZQVBSLSBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305579 | |

| Record name | 9-(Difluoromethyl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-18-5 | |

| Record name | 9-(Difluoromethyl)phenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(Difluoromethyl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)

![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)

![(5R,6S)-4-Nitrobenzyl 3-((2-aminoethyl)thio)-6-((R)-1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate hydrochloride](/img/structure/B1390491.png)

![2-((R)-3-((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-1-YL)acetic acid hydrochloride](/img/structure/B1390493.png)

![2-(3H-imidazo[4,5-b]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B1390497.png)

![6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1390503.png)